molecular formula C7H6F2O B572946 2,5-Difluoro-4-methylphenol CAS No. 1260892-16-7

2,5-Difluoro-4-methylphenol

Cat. No.: B572946
CAS No.: 1260892-16-7
M. Wt: 144.121
InChI Key: POVDBTRPTZXCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-methylphenol is a fluorinated phenolic compound characterized by a benzene ring substituted with fluorine atoms at positions 2 and 5 and a methyl group at position 4. Its discontinuation may reflect challenges in synthesis, stability, or niche applications compared to other fluorophenol derivatives.

Properties

IUPAC Name

2,5-difluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVDBTRPTZXCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoro-4-methylphenol can be synthesized through several methods. One common approach involves the selective fluorination of 4-methylphenol (p-cresol). The process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution at the 2 and 5 positions.

Another method involves the Suzuki–Miyaura coupling reaction, where a difluoroboronic acid derivative is coupled with a halogenated phenol precursor in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern and is widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

2,5-Difluoro-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-(3,5-Difluorophenyl)-2-methoxyphenol

A relevant structural analog is 5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1), which features a biphenyl core with distinct substituents:

  • A 3,5-difluorophenyl group on one benzene ring.
  • A methoxy (-OCH₃) group at position 2 and a hydroxyl (-OH) group at position 3 on the adjacent ring .
Comparative Analysis:
Property 2,5-Difluoro-4-methylphenol 5-(3,5-Difluorophenyl)-2-methoxyphenol
Molecular Formula C₇H₆F₂O C₁₃H₁₀F₂O₂
Substituents 2-F, 5-F, 4-CH₃ (phenol) 3,5-F (phenyl); 2-OCH₃, 3-OH (phenol)
Molecular Complexity Monocyclic, simpler structure Bicyclic (biphenyl), higher complexity
Availability Discontinued Commercially available
Key Differences:

Functional Groups: The methyl group in this compound contributes to steric hindrance and moderate hydrophobicity. The methoxy group in the biphenyl analog enhances lipophilicity and may improve membrane permeability in biological systems.

Applications: this compound: Limited data due to discontinuation, but fluorophenols are often intermediates in agrochemicals or pharmaceuticals. 5-(3,5-Difluorophenyl)-2-methoxyphenol: Biphenyl structures with methoxy/hydroxyl groups are explored in drug discovery (e.g., kinase inhibitors) and materials science due to their planar, conjugated systems .

Research Findings and Challenges

  • This compound: No recent studies are cited in the provided evidence, likely due to its discontinued status.

Biological Activity

2,5-Difluoro-4-methylphenol (DFMP) is a fluorinated phenolic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of DFMP is C₇H₆F₂O, with a molecular weight of approximately 150.12 g/mol. The presence of fluorine atoms at positions 2 and 5 on the aromatic ring enhances its lipophilicity and metabolic stability, which are critical for biological activity.

PropertyValue
Molecular FormulaC₇H₆F₂O
Molecular Weight150.12 g/mol
Fluorine Atoms2
Functional GroupHydroxyl (–OH)

DFMP exhibits its biological activity primarily through the following mechanisms:

  • Antioxidant Activity : DFMP can donate hydrogen from its hydroxyl group, acting as an antioxidant to neutralize free radicals and protect cells from oxidative damage.
  • Enzyme Inhibition : Similar phenolic compounds have been shown to inhibit various enzymes, including cyclooxygenase (COX) and angiotensin-converting enzyme (ACE), which are relevant in inflammatory and hypertensive conditions .
  • Interaction with Biological Targets : DFMP can interact with proteins and cell membranes, altering their structure and function, which may lead to therapeutic effects in various diseases.

Antimicrobial Properties

DFMP and its derivatives have been investigated for their antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that DFMP can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively .

Anticancer Potential

Research indicates that DFMP may possess anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Phenolic compounds are known to affect transcription factors that regulate these pathways, potentially leading to reduced tumor growth .

Case Studies

  • Antibacterial Activity :
    • A study utilized the disc diffusion method to assess the antibacterial efficacy of DFMP against several bacterial strains. Results showed a significant inhibition zone around the discs containing DFMP compared to controls, indicating potent antibacterial activity .
  • Antioxidant Effects :
    • An experimental analysis demonstrated that DFMP effectively scavenged free radicals in vitro, suggesting its potential as a natural antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .

Applications in Medicine and Industry

The unique properties of DFMP make it a candidate for various applications:

  • Pharmaceutical Development : Ongoing research is exploring DFMP's potential as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Uses : Due to its biological activity, DFMP could be utilized in developing agrochemicals that target specific pests or pathogens.
  • Chemical Synthesis : DFMP serves as a valuable intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.